molecular formula C4H3BrS B043185 3-Bromothiophene CAS No. 872-31-1

3-Bromothiophene

Cat. No.: B043185
CAS No.: 872-31-1
M. Wt: 163.04 g/mol
InChI Key: XCMISAPCWHTVNG-UHFFFAOYSA-N
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Description

3-Bromothiophene, also known as 3-Thienyl bromide, is an organobromine compound with the molecular formula C4H3BrS. It is a derivative of thiophene, where a bromine atom is substituted at the third position of the thiophene ring. This compound is widely used in organic synthesis, particularly in the preparation of various thiophene-based materials and polymers .

Mechanism of Action

Target of Action

3-Bromothiophene is an organosulfur compound . It is primarily used as a reactant in the synthesis of various compounds . It is a precursor to the antibiotic timentin and the vasodilator cetiedil . Therefore, its primary targets would be the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

For instance, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . In this process, this compound interacts with its targets (other reactants) to form new compounds.

Biochemical Pathways

This compound is involved in the synthesis of various compounds. It can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP ++ catalyzed cross-coupling with Grignard reagents . These reactions involve various biochemical pathways, and the downstream effects would depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action is the formation of new compounds. For instance, it can be used to synthesize 3,3-Bithiophene . The molecular and cellular effects of this compound’s action would therefore depend on the properties of the compounds it helps to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromothiophene can be synthesized through several methods. One common approach involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the isomerization of 2-bromothiophene. This process involves the use of an acidic ion exchange resin as a catalyst at a temperature of around 150°C. The resulting mixture of this compound and 2-bromothiophene is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 3-Bromothiophene: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated thiophenes. Its position-specific bromine atom allows for selective functionalization and synthesis of complex thiophene-based structures .

Properties

IUPAC Name

3-bromothiophene
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InChI

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMISAPCWHTVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84928-93-8
Record name Thiophene, 3-bromo-, homopolymer
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DSSTOX Substance ID

DTXSID2022129
Record name 3-Bromothiophene
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Molecular Weight

163.04 g/mol
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CAS No.

872-31-1
Record name 3-Bromothiophene
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Record name 3-Bromothiophene
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Record name 3-BROMOTHIOPHENE
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Record name Thiophene, 3-bromo-
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Record name 3-bromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Bromothiophene?

A1: this compound has the molecular formula C4H3BrS and a molecular weight of 163.04 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes have been explored, including:* Bromination-Debromination of Thiophene: [, , , ] This method involves brominating thiophene to obtain 2,3,5-tribromothiophene, followed by selective debromination using zinc and acetic acid or sodamide in liquid ammonia. [, ]* Direct Bromination of Thiophene: [] While possible, this method often leads to a mixture of isomers, requiring careful purification. * Grignard Cross-Coupling: [, ] This approach utilizes this compound and chlorotrimethylsilane in a sonochemical Grignard cross-coupling reaction to produce (3-thienyl)trimethylsilane, which can be further modified.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common characterization techniques include:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound. []* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, , ]* Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. [, ]* UV-Vis Spectroscopy: This technique is particularly useful when studying the optical properties of this compound-based polymers. [, , ]

Q4: What are the notable properties of Poly(this compound)?

A4: Poly(this compound), a polymer derived from this compound, exhibits several interesting properties:* Electrochromism: The polymer exhibits reversible color changes upon electrochemical oxidation and reduction, making it suitable for electrochromic devices. [, ]* Conductivity: Poly(this compound) displays moderate electrical conductivity, influenced by doping levels and morphology. [, ]* Morphology: The morphology of Poly(this compound) can be tailored during synthesis, ranging from nanowires [] to thin films. [, , , ]

Q5: How does the halogen atom in poly(3-halidethiophene)s influence their properties?

A5: Research shows that the halogen atom significantly impacts the properties of poly(3-halidethiophene)s. For example, poly(this compound) exhibits lower electrochemical stability and porosity compared to poly(3-chlorothiophene), while possessing a higher π-π lowest transition energy. [] Theoretical calculations indicate that steric interactions arising from the halogen atom's size significantly affect the polymers' conformational properties, ionization potential, and π-π lowest transition energy. []

Q6: What are the potential applications of this compound and its derivatives?

A6: The versatility of this compound makes it a valuable precursor for various applications:* Organic Semiconductors: this compound serves as a starting material for synthesizing oligothiophenes and polythiophenes used in organic field-effect transistors (OFETs) and organic solar cells. [, ]* Electrochromic Devices: The color-changing properties of Poly(this compound) make it suitable for applications in smart windows, displays, and sensors. [, ]* Fluorescent Dyes: Derivatives of this compound, particularly those incorporating benzo[c]coumarin, exhibit interesting fluorescent properties, making them attractive for use in bioimaging and optoelectronic applications. []* Catalytic Systems: Specific derivatives of this compound have been investigated for their potential as ligands in catalytic systems for reactions like carbon dioxide reduction. []

Q7: How is computational chemistry used in this compound research?

A7: Computational methods, particularly Density Functional Theory (DFT) calculations, provide insights into:* Molecular Geometry and Electronic Structure: DFT calculations help optimize the molecular geometry of this compound and its derivatives, providing valuable information about bond lengths, angles, and electronic properties. [, , ]* Vibrational Frequencies: Theoretical calculations of IR and Raman spectra aid in assigning vibrational modes and understanding molecular vibrations. [, ]* Optical Properties: DFT calculations can predict electronic transitions and optical properties, which are crucial for applications in optoelectronics and materials science. [, ]* Reaction Mechanisms: Computational studies can elucidate reaction mechanisms involving this compound, aiding in the development of efficient synthetic routes. [, ]

Q8: How do structural modifications of this compound influence its reactivity and properties?

A8: Structure-activity relationships (SAR) are crucial for understanding how modifications to the this compound scaffold affect its reactivity and properties. * Position of Substituents: The position of substituents on the thiophene ring significantly influences the regioselectivity of reactions and the properties of resulting polymers. [, , ]* Electronic Effects of Substituents: Electron-donating or -withdrawing groups attached to the thiophene ring impact the electronic properties, influencing conductivity, optical properties, and reactivity. [, ]* Steric Effects of Substituents: Bulky substituents can introduce steric hindrance, affecting the molecule's conformation and its ability to participate in specific reactions or interact with substrates. [, ]

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